molecular formula C21H17F3N4O B11272088 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11272088
M. Wt: 398.4 g/mol
InChI Key: VTAWZVJPQSRQSX-UHFFFAOYSA-N
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Description

The compound 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic organic molecule It contains a pyrazole ring, an oxadiazole ring, and two phenyl groups with different substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, the compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-{3-[4-(methyl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • 5-{3-[4-(ethyl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its specific substituents, which can significantly influence its chemical properties and biological activity. The presence of the trifluoromethyl group, for example, can enhance its stability and lipophilicity, making it more effective in certain applications.

Properties

Molecular Formula

C21H17F3N4O

Molecular Weight

398.4 g/mol

IUPAC Name

5-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H17F3N4O/c1-12(2)13-3-5-14(6-4-13)17-11-18(27-26-17)20-25-19(28-29-20)15-7-9-16(10-8-15)21(22,23)24/h3-12H,1-2H3,(H,26,27)

InChI Key

VTAWZVJPQSRQSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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